3-Aminobenzene-1,2-diol

Catalog No.
S751169
CAS No.
117001-65-7
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobenzene-1,2-diol

CAS Number

117001-65-7

Product Name

3-Aminobenzene-1,2-diol

IUPAC Name

3-aminobenzene-1,2-diol

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2

InChI Key

MGBKJKDRMRAZKC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)N

Description

Catecholamine is a group of sympathetic amines containing a catechol group derived from the amino acid tyrosine. Catecholamines are hormones and neuromodulators synthesized in the chromaffin cells of the adrenal glands and the postganglionic fibers of the sympathetic nervous system in response to stress. Examples of catecholamines are epinephrine (adrenaline), norepinephrine (noradrenaline) and dopamine, all of which participate in a wide variety of functions throughout the body.
A general class of ortho-dihydroxyphenylalkylamines derived from tyrosine.

3-Aminobenzene-1,2-diol, also known as 3-aminocatechol, is an organic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol. It features an amino group (-NH₂) and two hydroxyl groups (-OH) positioned on a benzene ring, specifically at the 1 and 2 positions relative to the amino group. This compound is characterized by its white to pale yellow crystalline appearance and is soluble in water, making it versatile for various applications in chemical synthesis and biological studies .

  • Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: It can undergo reduction reactions, potentially converting it into more saturated derivatives.
  • Substitution Reactions: The amino and hydroxyl groups can act as nucleophiles, allowing for electrophilic substitution reactions on the aromatic ring .

3-Aminobenzene-1,2-diol exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may protect cells from oxidative stress. Additionally, it has shown promise in inhibiting certain enzymes related to inflammatory processes, suggesting potential therapeutic applications in conditions like arthritis or other inflammatory diseases .

Several methods exist for synthesizing 3-Aminobenzene-1,2-diol:

  • Nitration followed by Reduction: Starting from phenol, nitration can introduce a nitro group, which is then reduced to an amino group.
  • Hydroxylation of Aniline Derivatives: Aniline can be hydroxylated using various reagents to yield the desired diol.
  • Direct Amination of Catechol: Catechol can be aminated using ammonia or amines under specific conditions to yield 3-aminocatechol directly .

3-Aminobenzene-1,2-diol finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
  • Dyes and Pigments: The compound is used in the production of dyes due to its ability to form colored complexes.
  • Antioxidants: Its antioxidant properties make it useful in formulations aimed at reducing oxidative damage .

Research has indicated that 3-Aminobenzene-1,2-diol interacts with several biological targets:

  • Enzyme Inhibition: Studies have shown that it can inhibit enzymes involved in inflammatory pathways.
  • Metal Ion Complexation: The compound can chelate metal ions, which may influence its biological activity and stability.
  • Cellular Uptake: Investigations into its cellular uptake mechanisms suggest that it may enter cells via specific transporters or diffusion processes .

Several compounds share structural similarities with 3-Aminobenzene-1,2-diol. Here’s a comparison highlighting its uniqueness:

Compound NameStructureKey Differences
2-Aminobenzene-1,4-diolAmino group at position 2Hydroxyl groups at positions 1 and 4
4-Aminobenzene-1,2-diolAmino group at position 4Hydroxyl groups at positions 1 and 2
3-Hydroxymethylbenzene-1,2-diolHydroxymethyl instead of aminoLacks amino functionality

Each of these compounds exhibits distinct reactivity patterns and biological activities due to variations in their functional groups and positions on the benzene ring. Notably, the presence of the amino group in 3-Aminobenzene-1,2-diol enhances its potential for biological interactions compared to its analogs .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

125.047678466 g/mol

Monoisotopic Mass

125.047678466 g/mol

Heavy Atom Count

9

Other CAS

117001-65-7

Wikipedia

Benzenediol, amino-

Dates

Modify: 2023-07-21

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